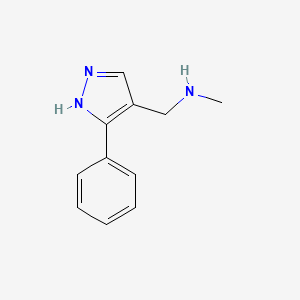

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVPCGHXREZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This guide provides a comprehensive, two-step synthetic protocol for the preparation of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a valuable scaffold for drug discovery and chemical biology. Pyrazole derivatives are foundational components in numerous pharmaceuticals, and this guide details a reliable pathway for synthesizing a key secondary amine derivative. The synthesis begins with the formylation of a phenyl-substituted pyrazole precursor at the C4 position via the Vilsmeier-Haack reaction to yield 5-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently converted to the target compound through a robust reductive amination with methylamine. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction

The pyrazole nucleus is a "biologically privileged" five-membered heterocyclic scaffold containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs with applications as anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] The ability to functionalize the pyrazole ring at specific positions is critical for developing new chemical entities with tailored pharmacological profiles.

The target molecule, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, incorporates a methylaminomethyl substituent at the 4-position of the 5-phenyl-1H-pyrazole core. This feature makes it an ideal building block for creating more complex molecules and for library synthesis in drug discovery campaigns. This guide presents a logical and field-proven synthetic strategy, breaking down the process into two primary stages: the synthesis of a key aldehyde intermediate and its subsequent conversion to the final secondary amine.

Overall Synthetic Strategy

The synthesis is achieved through a sequential two-step process. The first step establishes the required carbon framework by introducing a formyl group onto the pyrazole ring. The second step elaborates this formyl group into the desired methylaminomethyl moiety.

Caption: Mechanism of Vilsmeier-Haack formylation of pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of pyrazole-4-carbaldehydes. [4][5][6]

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Reaction: To the pre-formed Vilsmeier reagent, add a solution of the starting material, acetophenone phenylhydrazone (1 equivalent), dissolved in a minimal amount of anhydrous DMF.

-

Heating and Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature with stirring for 4-6 hours. [5]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (approx. 200g per 10 mmol of starting material). A precipitate will form. Stir the mixture for 30 minutes, then neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to afford 5-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [7]This reagent must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

The reaction must be conducted under strictly anhydrous conditions, as moisture will decompose the Vilsmeier reagent and inhibit the reaction. [7][5]

Part 2: Synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

The target secondary amine is synthesized from the aldehyde intermediate via reductive amination. This is a robust and widely used transformation in organic synthesis for forming C-N bonds.

Principle and Rationale

Reductive amination involves two key transformations in a single pot: the formation of an imine (or iminium ion) and its subsequent reduction.

-

Imine Formation: The aldehyde (5-phenyl-1H-pyrazole-4-carbaldehyde) reacts with a primary amine (methylamine) to form a Schiff base, also known as an imine. This reaction is typically reversible and is driven forward by the removal of water or by the immediate reduction of the imine.

-

Reduction: A reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.

Sodium borohydride (NaBH₄) is a common, cost-effective, and effective reducing agent for this purpose. It is selective for aldehydes, ketones, and imines, and does not reduce more stable functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol. This approach has been successfully applied to similar pyrazole carbaldehydes. [8]

Caption: The two-stage process of reductive amination.

Detailed Experimental Protocol

-

Imine Formation: In a round-bottom flask, dissolve 5-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. To this solution, add an aqueous solution of methylamine (40% w/w, 1.5-2.0 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Add more water to the residue and extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthetic protocol.

| Step | Reactant | Molar Eq. | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Acetophenone Phenylhydrazone | 1.0 | POCl₃ (3.0 eq.), DMF (4.0 eq.) | DMF | 80-90 | 4-6 | 65-80% |

| 2 | 5-phenyl-1H-pyrazole-4-carbaldehyde | 1.0 | Methylamine (1.5 eq.), NaBH₄ (1.5 eq.) | Methanol | 0 to RT | 4-6 | 70-85% |

Expected Characterization Data:

-

Intermediate (5-phenyl-1H-pyrazole-4-carbaldehyde):

-

Final Product (n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine):

-

¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a singlet or doublet for the N-CH₃ group and a singlet for the benzylic-type CH₂ group. The NH proton may appear as a broad singlet.

-

¹³C NMR: Disappearance of the aldehyde carbonyl carbon (~182-185 ppm). Appearance of new signals for the CH₂ and CH₃ carbons.

-

Mass Spectrometry (ESI-MS): The [M+H]⁺ ion should correspond to the calculated molecular weight of the target compound.

-

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine. The pathway leverages the well-established Vilsmeier-Haack reaction for regioselective formylation, followed by a standard reductive amination. The detailed protocols, mechanistic explanations, and safety considerations provided herein are designed to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in pharmaceutical and chemical research.

References

-

Chemical Methodologies. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

-

Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Molecules. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

-

Heterocyclic Communications. (2015). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Molbank. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

New Journal of Chemistry. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available at: [Link]

-

Organic Letters. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available at: [Link]

-

ResearchGate. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]

-

Degres Journal. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

INEOS OPEN. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

-

Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

ResearchGate. (2017). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Available at: [Link]

-

Molecules. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. degres.eu [degres.eu]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ineosopen.org [ineosopen.org]

An In-Depth Technical Guide to the Synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The target molecule of this guide, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, incorporates this key heterocyclic motif, suggesting its potential as a valuable building block for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this promising compound, designed to be a self-validating system for researchers in the field.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine is most effectively achieved through a three-step sequence. This strategy hinges on the initial formation of a pyrazole ring system, followed by the introduction of the required functional group at the 4-position, and culminating in the reductive amination to yield the final product.

The logical flow of this synthetic pathway is as follows:

-

Formation of Acetophenone Phenylhydrazone: The synthesis begins with the condensation of acetophenone and phenylhydrazine to form the corresponding hydrazone. This reaction serves as the foundation for the subsequent construction of the pyrazole ring.

-

Vilsmeier-Haack Cyclization and Formylation: The acetophenone phenylhydrazone undergoes a Vilsmeier-Haack reaction. This powerful one-pot reaction not only facilitates the cyclization to form the pyrazole ring but also concurrently installs a formyl group at the 4-position, yielding the key intermediate, 5-phenyl-1H-pyrazole-4-carbaldehyde.

-

Reductive Amination: The final step involves the reductive amination of the pyrazole-4-carbaldehyde with methylamine. This reaction efficiently converts the aldehyde to the desired N-methylated amine, completing the synthesis of the target molecule.

Figure 1: Overall synthetic workflow for n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine.

Part 1: Synthesis of Acetophenone Phenylhydrazone

The initial step is a classic condensation reaction that forms the hydrazone backbone necessary for pyrazole synthesis.

Experimental Protocol:

-

In a round-bottom flask, combine acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

-

Add glacial acetic acid as a catalyst and ethanol as a solvent.

-

The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the reaction.[3][4][5]

-

The formation of the product, acetophenone phenylhydrazone, is often observed as a precipitate.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Acetophenone | 120.15 | 1.0 |

| Phenylhydrazine | 108.14 | 1.0 |

Table 1: Stoichiometry for the synthesis of Acetophenone Phenylhydrazone.

Causality of Experimental Choices:

-

Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen of acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of phenylhydrazine.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both reactants and facilitates the reaction, while also allowing for the precipitation of the less soluble product upon formation.

Part 2: Vilsmeier-Haack Formylation to 5-phenyl-1H-pyrazole-4-carbaldehyde

This powerful reaction simultaneously constructs the pyrazole ring and introduces a formyl group at the 4-position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Reaction Mechanism Overview:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich double bond of the acetophenone phenylhydrazone attacks the Vilsmeier reagent.

-

Cyclization and Aromatization: A series of intramolecular reactions and eliminations lead to the formation of the stable, aromatic pyrazole ring.

-

Formylation: The Vilsmeier adduct is hydrolyzed during the workup to yield the aldehyde.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of acetophenone phenylhydrazone.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier reagent.

-

Dissolve the acetophenone phenylhydrazone (1.0 equivalent) in DMF and add it to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is then heated, typically to around 70-80 °C, for several hours.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

The precipitated solid, 5-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| Acetophenone Phenylhydrazone | 210.27 | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~3.0 | Reagent for Vilsmeier formation |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent | Solvent and precursor for Vilsmeier reagent |

Table 2: Key reagents for the Vilsmeier-Haack reaction.

Part 3: Reductive Amination to n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

The final step is the conversion of the aldehyde to the target secondary amine via reductive amination. This is a highly efficient and widely used method for the formation of C-N bonds.

Experimental Protocol:

-

To a solution of 5-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine hydrochloride (1.1-1.5 equivalents).

-

The mixture is stirred at room temperature to allow for the formation of the intermediate imine.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.[8][9]

-

The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 5-phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 1.0 | Starting Material |

| Methylamine Hydrochloride | 67.52 | 1.1 - 1.5 | Amine Source |

| Sodium Triacetoxyborohydride | 211.94 | 1.2 - 1.5 | Reducing Agent |

Table 3: Reagents for the reductive amination step.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[9] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, but it is reactive enough to reduce the intermediate iminium ion. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Characterization and Validation

To confirm the successful synthesis of the target compound and its intermediates, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data for n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine:

-

¹H NMR:

-

Aromatic protons of the phenyl group.

-

A singlet for the pyrazole C-H proton.

-

A singlet for the methylene protons (-CH₂-N).

-

A singlet for the N-methyl protons (-N-CH₃).

-

A broad singlet for the N-H proton of the pyrazole ring.

-

A broad singlet for the secondary amine N-H proton.

-

-

¹³C NMR:

-

Signals corresponding to the carbons of the phenyl group.

-

Signals for the pyrazole ring carbons.

-

A signal for the methylene carbon (-CH₂-N).

-

A signal for the N-methyl carbon (-N-CH₃).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the final product (C₁₁H₁₃N₃, MW: 187.24 g/mol ).

-

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine. By leveraging a classical condensation reaction, a powerful Vilsmeier-Haack formylation, and a selective reductive amination, this three-step sequence offers a reliable pathway for accessing this valuable pyrazole derivative. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize and further explore the potential of this and related compounds in the pursuit of novel therapeutic agents.

References

-

Acetophenone phenylhydrazone (XX) 1. [Link]

-

Organic Syntheses. 2-phenylindole. [Link]

-

Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. [Link]

-

Slideshare. Preparation of 2-phenylindole. [Link]

-

National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

-

PubMed. Pyrazole containing natural products: synthetic preview and biological significance. [Link]

-

INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

-

Organic Syntheses. 10. [Link]

-

Journal of Organic Chemistry. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

-

ResearchGate. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

cas-standard.com. 1007521-06-3_N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine标准品. [Link]

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

Sources

- 1. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1184589-25-0|(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. ineosopen.org [ineosopen.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a novel heterocyclic compound with significant therapeutic potential. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally analogous phenyl-pyrazole derivatives to construct a robust, evidence-based hypothesis of its biological activity. We delve into the critical structural motifs of the molecule, postulating several plausible signaling pathway interactions and proposing a detailed, multi-faceted experimental workflow to systematically elucidate its precise mechanism of action. This document is intended to serve as a foundational resource for researchers dedicated to advancing the understanding and application of this promising compound.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2][3] Derivatives of this five-membered heterocyclic ring have demonstrated a remarkable therapeutic breadth, exhibiting anti-inflammatory, antimicrobial, anticancer, analgesic, and neuroprotective properties.[2][3][4] The versatility of the pyrazole scaffold lies in its unique electronic configuration and the capacity for extensive functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles to engage a wide array of biological targets, including enzymes and receptors.[2][4] The subject of this guide, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, is a compelling novel entity within this class, distinguished by its specific constellation of a phenyl ring, a pyrazole core, and a methylaminomethyl side chain. While direct research on this compound is not yet prevalent in the public domain, an analysis of its structural components, in the context of established pyrazole pharmacology, allows for the formulation of a compelling hypothesis regarding its mechanism of action.

Molecular Architecture and Putative Bioactivity

The chemical structure of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine is a tripartite assembly of functional groups, each likely contributing to its overall biological effect.

-

The Phenyl Group: This lipophilic moiety can facilitate passage across cellular membranes and is crucial for π-π stacking interactions within the binding pockets of target proteins.

-

The Pyrazole Core: As the central heterocyclic scaffold, the pyrazole ring is anticipated to be the primary anchor for target engagement. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system itself can participate in various non-covalent interactions.

-

The N-methylmethanamine Side Chain: This flexible, polar side chain is poised to form critical hydrogen bonds and ionic interactions with target residues, significantly influencing binding affinity and selectivity. The secondary amine is a key feature, potentially modulating the compound's acid-base properties and interaction profile compared to a primary amine.

Postulated Mechanisms of Action: An Evidence-Based Synthesis

Based on the extensive literature surrounding pyrazole derivatives, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine.

Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition

A significant body of research points to the anti-inflammatory capacity of pyrazole-containing compounds.[2][5] A plausible mechanism for this effect is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5]

Proposed Signaling Pathway:

Figure 1: Postulated inhibition of the NF-κB signaling pathway.

Hypothesis 2: Induction of Apoptosis through p53 Upregulation

Several pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, often mediated by the induction of apoptosis.[1] A key regulator of this process is the tumor suppressor protein p53.

Proposed Signaling Pathway:

Figure 2: Hypothesized p53-mediated apoptotic pathway.

Hypothesis 3: Selective Enzyme Inhibition - A Focus on HDAC6

Recent studies have identified pyrazole-based compounds as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for the treatment of acute liver injury and other inflammatory conditions.[6] The structural features of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine are consistent with those of known HDAC inhibitors.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To rigorously test the aforementioned hypotheses and definitively establish the mechanism of action, a systematic and multi-pronged experimental approach is required.

Initial Target Validation and Phenotypic Screening

Protocol 1: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: A panel of relevant cell lines should be chosen based on the therapeutic area of interest (e.g., cancer cell lines for oncology applications, immune cell lines for inflammation).

-

Treatment: Cells are treated with a dose-response range of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine for 24, 48, and 72 hours.

-

Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo® assay.

-

Data Analysis: IC50 values are calculated to determine the cytotoxic potential of the compound.

Protocol 2: Apoptosis Assay

-

Treatment: Cells are treated with the compound at its IC50 concentration.

-

Staining: Cells are stained with Annexin V and Propidium Iodide.

-

Analysis: Flow cytometry is used to quantify the percentage of apoptotic cells.

Target-Specific Mechanistic Studies

Protocol 3: NF-κB Reporter Assay

-

Cell Line: Utilize a cell line stably transfected with an NF-κB luciferase reporter construct.

-

Treatment: Cells are pre-treated with the compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Measurement: Luciferase activity is measured to quantify the extent of NF-κB inhibition.

Protocol 4: Western Blot Analysis for p53 and Apoptotic Markers

-

Protein Extraction: Protein lysates are collected from compound-treated and control cells.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against p53, p21, Bax, and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using chemiluminescence.

Protocol 5: In Vitro HDAC Enzyme Inhibition Assay

-

Enzyme and Substrate: Recombinant human HDAC6 enzyme and a fluorogenic substrate are used.

-

Assay: The compound is incubated with the enzyme and substrate, and the fluorescence is measured over time.

-

Data Analysis: IC50 values are determined to quantify the inhibitory potency against HDAC6. A panel of other HDAC isoforms should be tested to assess selectivity.

Experimental Workflow Diagram:

Figure 3: A structured workflow for elucidating the mechanism of action.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical IC50 Values from In Vitro Assays

| Assay Type | Target Cell Line/Enzyme | IC50 (µM) |

| Cell Viability | Cancer Cell Line A | 5.2 |

| Cell Viability | Cancer Cell Line B | 8.1 |

| NF-κB Inhibition | HEK293-NF-κB Reporter | 2.5 |

| HDAC6 Inhibition | Recombinant HDAC6 | 0.75 |

| HDAC1 Inhibition | Recombinant HDAC1 | > 50 |

Conclusion and Future Directions

The exploration of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine presents an exciting frontier in drug discovery. While its precise mechanism of action remains to be definitively elucidated, the structural homology to a well-established class of bioactive pyrazoles provides a strong foundation for a targeted and efficient investigation. The proposed hypotheses and experimental workflows outlined in this guide offer a comprehensive roadmap for researchers to unravel the therapeutic potential of this promising compound. Future in vivo studies in relevant animal models will be crucial to validate the in vitro findings and pave the way for potential clinical development.

References

- Smolecule. (n.d.). (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine.

-

Wikipedia. (2024, December 2). Methenamine. Retrieved from [Link]

-

Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. Retrieved from [Link]

-

MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

PMC. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

-

MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

- Ho, H.-J., et al. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Data in Brief, 22, 949-952. Retrieved from https://www.researchgate.

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 4. Buy (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine | 1184589-25-0 [smolecule.com]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[3][4] This versatility has led to the development of numerous clinically significant drugs across various therapeutic areas.[1] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral agents, among others.[2][5][6]

The power of the pyrazole core lies in its synthetic tractability and its ability to act as a stable, aromatic platform for diverse functionalization. The two nitrogen atoms can participate in hydrogen bonding, a critical interaction for ligand-receptor binding, while the carbon atoms at the C3, C4, and C5 positions can be readily substituted to modulate steric, electronic, and pharmacokinetic properties. This guide provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the experimental protocols used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation.[7][8][9] The landmark discovery of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the pyrazole-based drug Celecoxib, revolutionized anti-inflammatory therapy.[10]

Mechanism of Action: The COX-2 Hypothesis

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two primary isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[13]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of inflammatory prostaglandins.[13][14]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2.[12] While this reduces inflammation, the inhibition of COX-1 leads to common side effects such as gastrointestinal ulcers.[12][13] Pyrazole derivatives like Celecoxib are designed for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13][14] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, leading to potent anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile.[14][15] Beyond COX inhibition, some pyrazole derivatives also modulate other inflammatory pathways, including the suppression of cytokines (e.g., TNF-α, IL-6) and the inhibition of transcription factors like NF-κB.[12]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Quantitative Data: COX Inhibition Potency

The efficacy and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-Diarylpyrazoles | 0.01 | - | - | [12] |

| 3-(Trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [12] |

| Pyrazole-Thiazole Hybrid | 0.03 | - | - | [12] |

| Celecoxib (Reference) | ~0.04 | ~15 | ~375 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a test compound.[16]

-

Animal Acclimatization: Acclimatize Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Diclofenac sodium, Celecoxib), and Test compound groups (e.g., 10 mg/kg).

-

Compound Administration: Administer the vehicle, reference, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticancer Activity: Targeting the Kinome

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as a crucial scaffold for designing potent and selective kinase inhibitors.[3][4][17]

Mechanism of Action: ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction pathways that control cell proliferation, survival, and differentiation.[3] Many pyrazole-based inhibitors are designed to be ATP-competitive. They bind to the ATP-binding pocket of a specific kinase, preventing the enzyme from phosphorylating its downstream targets.[18] This blockade can halt the cell cycle, inhibit tumor growth, and induce apoptosis (programmed cell death).[19][20]

Key kinase families targeted by pyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, inhibiting CDKs (e.g., CDK2, CDK4/6) can cause cell cycle arrest, preventing cancer cell proliferation.[19][21]

-

p38 MAP Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation, its inhibition can impact cancer cell survival and inflammatory signaling within the tumor microenvironment.[22][23]

-

Receptor Tyrosine Kinases (EGFR, VEGFR-2): These kinases are critical for tumor growth and angiogenesis (the formation of new blood vessels). Dual inhibitors targeting both EGFR and VEGFR-2 have shown significant promise.[24]

Caption: ATP-competitive kinase inhibition by a pyrazole derivative.

Quantitative Data: Kinase Inhibitory Potency

The potency of pyrazole derivatives against various kinases is a key determinant of their anticancer potential.

| Compound/Class | Target Kinase | IC50 | Reference |

| Pyrazole Derivative 4 | CDK2 | 3.82 µM | |

| Pyrazole Derivative 9 | CDK2 | 0.96 µM | |

| Afuresertib | Akt1 | 1.3 nM | [3] |

| BIRB 796 | p38 MAP Kinase | - | [22] |

| Pyranopyrazole 3 | EGFR | 0.06 µM | [24] |

| Pyranopyrazole 9 | VEGFR-2 | 0.22 µM | [24] |

| Ruxolitinib | JAK1/JAK2 | ~3 nM | [17] |

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effect of a compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[25][26] Pyrazole derivatives have shown significant promise as broad-spectrum antibacterial and antifungal agents.[5][27][28]

Mechanism of Action

The mechanisms by which pyrazoles exert their antimicrobial effects are diverse. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[25] Others may disrupt cell wall synthesis or interfere with key metabolic pathways. Their broad activity spectrum often covers both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[10][25]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | E. coli | 0.25 | [10] |

| Compound 4 | S. epidermidis | 0.25 | [10] |

| Compound 2 | A. niger | 1.0 | [10] |

| Aminoguanidine-derived pyrazole | S. aureus | 1-8 | [25] |

| Hydrazone 21a | S. aureus | 62.5-125 | [26] |

| Hydrazone 21a | C. albicans | 2.9-7.8 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth. Final concentrations might range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Caption: General workflow for antimicrobial screening of pyrazole derivatives.

Neurological & CNS Activity

The pyrazole scaffold is also prevalent in compounds targeting the central nervous system (CNS), with applications as anticonvulsant, antidepressant, and modulators of key neuro-receptors.[29]

Anticonvulsant and Antidepressant Properties

Several series of pyrazole derivatives have been shown to possess significant anticonvulsant and antidepressant activities in preclinical models.[30] While the exact mechanisms are often complex, they are thought to involve the modulation of ion channels or neurotransmitter systems within the brain.[29] The efficacy of these compounds is often evaluated using established animal models.[31][32] For instance, the maximal electroshock (MES) test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[33]

Cannabinoid Receptor (CB1) Antagonism

The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist/inverse agonist approved for therapeutic use.[34][35][36] The endocannabinoid system is a key regulator of appetite and energy metabolism.[34][37] By blocking the CB1 receptor, Rimonabant was designed to reduce food intake and promote weight loss, targeting obesity.[35][38] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical role of the CB1 receptor in mood regulation.[34] Despite its withdrawal, the study of Rimonabant and related compounds provided invaluable insights into the structure-activity relationships for CB1 receptor ligands.

Structure-Activity Relationships (SAR) of CB1 Antagonists

The development of Rimonabant led to extensive SAR studies, revealing key structural requirements for potent and selective CB1 antagonism.[39][40][41]

-

N1-Position: A 2,4-dichlorophenyl substituent was found to be optimal for high binding affinity.[39][40]

-

C3-Position: A carboxamido group, particularly a piperidinyl carboxamide, is critical for antagonistic activity.[39]

-

C5-Position: A para-substituted phenyl ring is required. Potency is enhanced with halogen substituents, with p-iodophenyl providing one of the most potent compounds in the series.[39][40]

Caption: Key structure-activity relationships for pyrazole CB1 antagonists.

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, serving as the foundation for a remarkable diversity of biologically active compounds.[1][5] From the selective COX-2 inhibition of anti-inflammatory agents to the ATP-competitive binding of anticancer kinase inhibitors and the complex CNS modulation of neurological drugs, the pyrazole core has proven its utility time and again.

Future research will likely focus on several key areas. The development of multi-target pyrazole derivatives, such as dual kinase inhibitors, offers a promising strategy for overcoming drug resistance in cancer.[24][42] In the antimicrobial space, novel pyrazoles that can circumvent existing resistance mechanisms are of critical importance.[25] Furthermore, refining the SAR of CNS-active pyrazoles may lead to compounds with improved efficacy and fewer side effects than previous generations. As synthetic methodologies advance, the ability to fine-tune the pyrazole scaffold will continue to empower researchers and drug development professionals to design the next generation of innovative therapeutics.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry.

- Celecoxib - Wikipedia. (n.d.). Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2017). Beni-Suef University Journal of Basic and Applied Sciences.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.

- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry.

- Pyrazole as an anti-inflammatory scaffold. (2022).

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Organic Chemistry.

- What is the mechanism of Rimonabant? (2024).

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.).

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Cancer Research.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.

- Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. (2023). Journal of Biomolecular Structure and Dynamics.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).

- What is Rimonabant used for? (2024).

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.

- What is the mechanism of Celecoxib? (2024).

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). International Journal of Clinical Practice. Supplement.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999).

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (2011). Current Medicinal Chemistry.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2010).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI.

- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). European Journal of Medicinal Chemistry.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). Journal of Clinical Pharmacy and Therapeutics.

- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). CNS & Neurological Disorders - Drug Targets.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.

- Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. (2004). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. eurekaselect.com [eurekaselect.com]

- 29. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar [semanticscholar.org]

- 32. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 34. What is Rimonabant used for? [synapse.patsnap.com]

- 35. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 39. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]

- 42. mdpi.com [mdpi.com]

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine CAS number

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine and Related Phenylpyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the structure of a wide array of pharmaceuticals with diverse therapeutic applications.[3] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, underscores the therapeutic value of this molecular framework.[2][4]

The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This adaptability has led to the development of pyrazole derivatives as potent agents in various disease areas, including oncology, inflammation, and infectious diseases.[5][6] The phenylpyrazole subclass, in particular, has garnered significant interest due to the potential for π-stacking interactions and the ability to modulate the activity of various enzymes and receptors. This guide focuses on a specific derivative, N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, to illustrate the key scientific principles and experimental considerations in the development of this important class of molecules.

Synthesis and Purification

The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine can be approached through a logical, multi-step sequence. The core strategy involves the initial formation of the 5-phenyl-1H-pyrazole-4-carbaldehyde intermediate, followed by reductive amination to yield the final product. This approach is highly adaptable and relies on well-established, high-yielding reactions.

Synthetic Pathway Overview

The proposed synthesis begins with the Claisen-Schmidt condensation of acetophenone and dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to construct the pyrazole ring, a method analogous to the Knorr pyrazole synthesis.[7] Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the C4 position, which is then converted to the target methanamine via reductive amination.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Interest

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.[2] This guide focuses on a specific derivative, n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine (CAS No. 1007521-06-3), a molecule poised for further investigation within drug discovery and development programs. Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive technical guide, amalgamating established principles of pyrazole chemistry, inferred properties from close structural analogs, and detailed, field-proven experimental protocols for its characterization.

Molecular Architecture and Inferred Physicochemical Profile

The structural features of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, comprising a phenyl-substituted pyrazole ring and a methylaminomethyl group, dictate its physicochemical behavior. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which can act as both a hydrogen bond donor and acceptor.[2]

Table 1: Predicted and Analog-Informed Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₁H₁₃N₃ | --- |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[3] |

| Melting Point (°C) | 150 - 260 | The melting points of pyrazole derivatives can vary significantly based on substitution patterns and intermolecular forces.[4] For instance, pyrazole itself has a melting point of 70°C due to hydrogen bonding.[2] Phenyl-substituted pyrazoles often exhibit higher melting points. |

| Boiling Point (°C) | > 400 (Predicted) | High boiling points are characteristic of pyrazole derivatives due to their polarity and potential for hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The presence of the phenyl group suggests lower aqueous solubility, while the amine and pyrazole nitrogens can participate in hydrogen bonding, allowing for some water solubility. The solubility of amines is pH-dependent. |

| pKa | 2.5 - 4.5 (pyrazole ring); 9.0 - 11.0 (methylamine) | The pyrazole ring is weakly basic (pKa of pyrazole is ~2.5).[5] The exocyclic primary amine is expected to have a pKa in the typical range for alkylamines. |

| LogP | 1.5 - 3.0 (Predicted) | The combination of a hydrophobic phenyl group and a more polar pyrazole and amine moiety suggests a moderate octanol-water partition coefficient. |

Synthesis and Structural Elucidation: A Proposed Pathway

Diagram 1: Proposed Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Experimental Protocols for Physicochemical Characterization

To provide a robust characterization of n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for the characterization of small molecule drug candidates.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug candidates as it influences absorption and distribution. The solubility of amines is pH-dependent, so it should be evaluated at different pH values.

Protocol (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Diagram 2: Solubility Determination Workflow

Caption: A schematic of the shake-flask solubility determination method.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. For the target compound, two pKa values are expected: one for the pyrazole ring and one for the exocyclic amine.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: HPLC is a powerful technique for determining the purity of a compound and for quantifying its concentration in various matrices. A validated HPLC method is essential for quality control.[7][8]

Protocol (Reverse-Phase HPLC):

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of organic molecules.[9][10]

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl ring and the pyrazole ring protons.

-

Methylene Protons: A singlet or AB quartet for the CH₂ group adjacent to the amine.

-

Methyl Protons: A singlet for the N-CH₃ group.

-

NH Protons: A broad singlet for the pyrazole N-H and the amine N-H, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Distinct signals for each carbon atom in the molecule, with chemical shifts indicative of their electronic environment. The carbons of the phenyl and pyrazole rings will appear in the aromatic region (δ 110-150 ppm).[9]

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[3][11]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of a methyl radical (•CH₃) from the amine.

-

Cleavage of the C-C bond between the pyrazole ring and the methylene group, leading to a benzyl-type cation.

-

Fragmentation of the pyrazole ring, often involving the loss of N₂ or HCN.[11]

-

Conclusion and Future Directions

n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its likely physicochemical properties and a comprehensive set of experimental protocols for its thorough characterization. The successful application of these methodologies will be crucial in advancing the development of this and related pyrazole derivatives as potential therapeutic agents. The data generated from these studies will be invaluable for building structure-activity relationships and for optimizing the compound's drug-like properties.

References

-

Chemchart. 5-Phenyl-1H-pyrazole-3-carboxylic acid (1134-49-2). Available from: [Link].

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link].

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link].

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. Available from: [Link].

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. Available from: [Link].

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available from: [Link].

-

N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. Available from: [Link].

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. Available from: [Link].

-

12.2% 116,000 120M TOP 1% 154 3,900. ResearchGate. Available from: [Link].

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. St. John's University's Digital Collections. Available from: [Link].

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link].

- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.

-

Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available from: [Link].

-

Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available from: [Link].

-

Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. Available from: [Link].

-